molecular formula C21H22ClNO3 B1613944 3'-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone CAS No. 898756-00-8

3'-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone

Cat. No.: B1613944
CAS No.: 898756-00-8
M. Wt: 371.9 g/mol
InChI Key: HQYWHEFKFSNROG-UHFFFAOYSA-N
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Description

3’-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a spirocyclic structure, and a benzophenone moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the spirocyclic intermediate: This step involves the reaction of a suitable diol with an amine to form the spirocyclic structure.

    Introduction of the benzophenone moiety: The spirocyclic intermediate is then reacted with a benzoyl chloride derivative to introduce the benzophenone group.

    Chlorination: The final step involves the chlorination of the benzophenone derivative to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone undergoes various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The benzophenone moiety can undergo redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The spirocyclic structure can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and reduction reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used, often with heating to accelerate the reaction.

Major Products Formed

    Substitution reactions: Products include derivatives with different functional groups replacing the chloro group.

    Oxidation and reduction reactions: Products include various oxidized or reduced forms of the benzophenone moiety.

    Hydrolysis: Products include the corresponding diol and amine derivatives.

Scientific Research Applications

3’-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure and benzophenone moiety contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-5-fluorobenzophenone
  • 3-chloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone
  • 4-chloro-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone

Uniqueness

3’-Chloro-2-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benozphenone is unique due to its specific combination of a chloro group, spirocyclic structure, and benzophenone moiety

Properties

IUPAC Name

(3-chlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c22-18-6-3-5-16(14-18)20(24)19-7-2-1-4-17(19)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYWHEFKFSNROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643759
Record name (3-Chlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-00-8
Record name (3-Chlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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